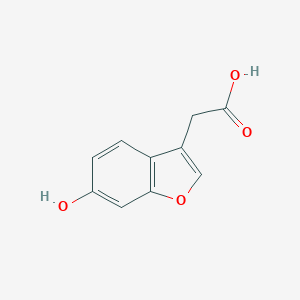

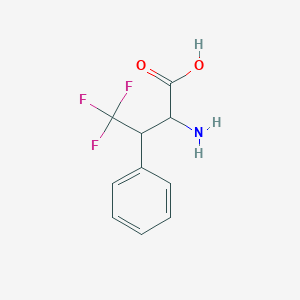

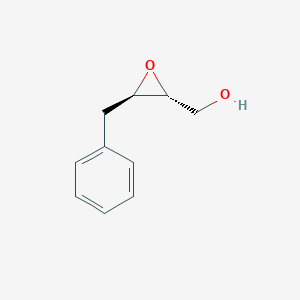

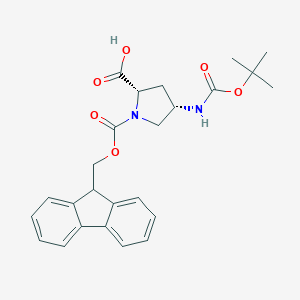

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

説明

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is used to prepare low molecular weight cyclic peptides as inhibitors of SDF-1 binding to CXCR4. It is also used to design α-conotoxin analogs targeting α7 nicotinic acetylcholine receptors .

Molecular Structure Analysis

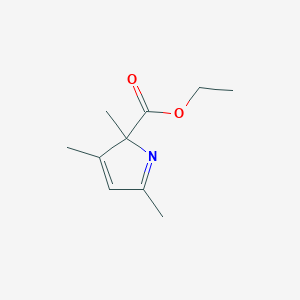

The molecular formula of Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is C25H28N2O6. The InChI key is FJEXPICLVWOJSE-BTYIYWSLSA-N .Chemical Reactions Analysis

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is used in the preparation of low molecular weight cyclic peptides as inhibitors of SDF-1 binding to CXCR4 .Physical And Chemical Properties Analysis

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is a white to off-white solid with a melting point of 87-89 °C. It has a molecular weight of 452.60 .科学的研究の応用

-

Bioorthogonal Reactions

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : The compound is used in the synthesis of 4 novel amino acids containing functional groups for bioorthogonal reactions . Bioorthogonal reactions allow the introduction of new functionalities into peptides, proteins, and other biological molecules .

- Methods of Application : The synthesis of these amino acids, as Boc-, Fmoc- and free amino acids, was achieved through succinct sequences .

- Results or Outcomes : These amino acids exhibit well-defined conformational preferences, suggesting their stereospecific use in molecular design, medicinal chemistry, and catalysis .

-

19F NMR Probes

- Scientific Field : Chemistry and Biochemistry .

- Application Summary : Fluorinated amino acids, similar to the one you mentioned, are used in the design of stabilized proteins and in NMR and MRI approaches to protein detection and imaging .

- Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .

- Results or Outcomes : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .

- Synthesis of Highly Functionalized Spiroligomers

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used in the development of Fmoc-protected bis-amino acids for the automated synthesis of highly functionalized spiroligomers . Spiroligomers are fused ring spiro-ladder structures constructed from cyclic, stereochemically pure bis-amino acid building blocks joined together through diketopiperazine (DKP) rings .

- Methods of Application : The synthesis involves the use of a temporary Cu2+ complexation strategy, along with an efficient multikilogram-scale synthesis of bis-amino acid precursors . Four tetramers were assembled on a semiautomated microwave peptide synthesizer .

- Results or Outcomes : The secondary structures of the tetramers were determined using two-dimensional nuclear magnetic resonance spectroscopy .

-

Protein Engineering

- Scientific Field : Molecular Biology .

- Application Summary : The compound is used in protein engineering and design . 4-Substituted prolines, especially 4-fluoroprolines, have been widely used in protein engineering and design .

- Methods of Application : A robust and stereoselective approach for the synthesis of (2,4)-methyl-proline starting from (2)-pyroglutamic acid was reported . Incorporation studies with both (2 S,4 R)- and (2 S,4 S)-methylproline into the Trx1P variant of the model protein thioredoxin of E. coli show that the stereochemistry of the 4-methyl group might be a key determinator for successful incorporation during ribosomal synthesis of this protein .

- Results or Outcomes : The non-proteinogenic amino acid (2S,4S)-methylproline (4S-Mep) is present in several secondary metabolites, predominantly from marine organisms, endowed with antibiotic, anticancer, cytotoxic, and anti-proteolytic activities .

-

Synthesis of Stereochemically and Functionally Diverse Spiroligomers

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used in the development of Fmoc-protected bis-amino acids for the automated synthesis of highly functionalized spiroligomers . Spiroligomers are fused ring spiro-ladder structures constructed from cyclic, stereochemically pure bis-amino acid building blocks joined together through diketopiperazine (DKP) rings .

- Methods of Application : The synthesis involves the use of a temporary Cu2+ complexation strategy, along with an efficient multikilogram-scale synthesis of bis-amino acid precursors . Four tetramers were assembled on a semiautomated microwave peptide synthesizer .

- Results or Outcomes : The secondary structures of the tetramers were determined using two-dimensional nuclear magnetic resonance spectroscopy .

Safety And Hazards

特性

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEXPICLVWOJSE-BTYIYWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)